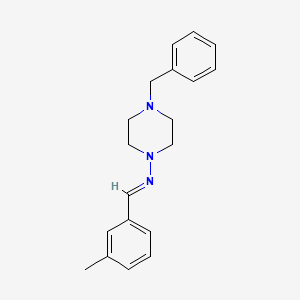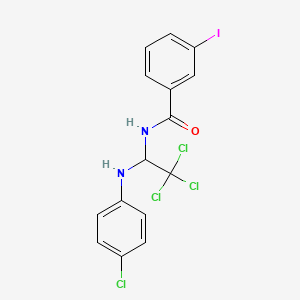![molecular formula C20H12Cl2N2O B11986915 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, the use of lipase AS from Aspergillus niger as a catalyst in anhydrous media has been reported to yield naphthopyran derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign procedures are emphasized in recent research. The use of recyclable heterogeneous catalysts, such as hydroxyapatite-encapsulated γ-Fe2O3, has been explored for the efficient and straightforward synthesis of chromene derivatives .
化学反应分析
Types of Reactions
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties.
科学研究应用
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its applications in the development of new materials and catalysts are also being investigated.
作用机制
The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in cancer cell survival and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
3-amino-3-(2,4-dichlorophenyl)-propan-1-ol: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and functional groups.
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another chromene derivative with similar structural features but different biological activities.
Uniqueness
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C20H12Cl2N2O |
|---|---|
分子量 |
367.2 g/mol |
IUPAC 名称 |
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H12Cl2N2O/c21-12-6-7-14(16(22)9-12)18-15(10-23)20(24)25-17-8-5-11-3-1-2-4-13(11)19(17)18/h1-9,18H,24H2 |
InChI 键 |
WGUDQIAKTAOBPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)







![3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11986884.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)


